Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
CAS No.: 86358-30-7
Cat. No.: VC2161467
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86358-30-7 |
|---|---|
| Molecular Formula | C11H10O5 |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H10O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | ZYJHZYNSHIMYJQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2 |
Introduction
Chemical Identity and Basic Properties
Ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate is a well-defined organic compound registered with PubChem CID 2758872 and CAS number 86358-30-7 . The compound features a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol, as calculated by computational methods . Several synonyms exist for this compound in the scientific literature, including ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate, benzo(1,3)dioxol-5-yl-oxo-acetic acid ethyl ester, and benzo dioxol-5-yl-oxo-acetic acid ethyl ester . The systematic nomenclature reflects its structure, consisting of a benzo[d] dioxole moiety connected to an oxoacetate ethyl ester functional group.
Structural Characteristics
The compound's structure is characterized by a benzo[d] dioxole ring system (a benzene ring fused with a 1,3-dioxole heterocycle) that is directly attached to a 2-oxoacetate ethyl ester group . This structural arrangement results in a molecule with multiple functional groups, including:
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The 1,3-benzodioxole moiety (a methylenedioxy group fused to a benzene ring)
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A ketone (carbonyl) group adjacent to the aromatic ring
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An ester functional group
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An ethoxy terminal group
This unique combination of functional groups contributes to the compound's chemical reactivity and potential applications in various fields.
Physical and Chemical Properties
Physical Properties
Ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate exists as a solid at standard temperature and pressure, with specific physical characteristics that can be predicted based on its structural features and molecular weight . The compound's properties are influenced by the presence of both the aromatic benzodioxole ring and the polar oxoacetate group.
Chemical Reactivity
The chemical reactivity of ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate is determined by its functional groups. The ester group is susceptible to nucleophilic attack, making it reactive toward hydrolysis, aminolysis, and reduction reactions. The ketone group adjacent to the aromatic ring can participate in various transformations, including condensation reactions with nucleophiles like hydrazine, which has been documented in related compounds . The benzodioxole moiety provides a scaffold for potential functionalization through electrophilic aromatic substitution reactions, although with reduced reactivity compared to unsubstituted benzene due to the electron-withdrawing effects of the oxoacetate group.
Synthesis Methods
General Synthetic Approaches
Applications in Organic Synthesis
As a Synthetic Intermediate
Ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The compound's reactivity profile makes it particularly useful in the preparation of:
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Pyrazoline derivatives through condensation reactions with hydrazine and substituted hydrazines
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More complex structures containing the benzodioxole moiety connected to heterocyclic rings
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Advanced pharmaceutical candidates through further functionalization of the oxoacetate group
The presence of multiple reactive sites within the molecule allows for selective transformations to create diverse chemical entities.
In Pharmaceutical Research
The benzodioxole scaffold present in ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate is a common structural feature in numerous biologically active compounds. This compound can serve as a building block for the synthesis of potential pharmaceutical agents, including:
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Antibacterial compounds targeting both Gram-positive and Gram-negative bacteria
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Complex molecules with specific receptor-binding properties, such as derivatives containing piperazine moieties
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Compounds with potential antiviral activities, particularly against HIV-1 entry
For instance, the compound has been utilized in the synthesis of more complex derivatives like ethyl 2-((2-(benzo[d] dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate, which may possess significant biological activities.
Structure-Activity Relationships
Biological Significance of the Benzodioxole Moiety
The benzodioxole structural element present in ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate contributes significantly to the biological properties of derivatives containing this scaffold. Research has demonstrated that compounds incorporating this moiety often exhibit:
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Enhanced membrane permeability due to the lipophilic nature of the benzodioxole group
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Specific binding interactions with biological targets
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Modulated electronic properties that affect biological activities
Impact of Structural Modifications
The oxoacetate functional group in ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate provides an opportunity for structural modifications that can significantly influence biological activities. Studies on related compounds have shown that:
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Conversion of the oxoacetate group to heterocyclic structures like pyrazolines can enhance antibacterial properties
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Introduction of nitrogen-containing functional groups through reactions at the carbonyl centers can produce compounds with specific biological targets
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The incorporation of additional functional groups can optimize pharmacokinetic properties
For example, derivatives containing the 5-(benzo[d] dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole scaffold have demonstrated significant antibacterial activity against various bacteria, including Sarcina and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range .
Analytical Characterization
Spectroscopic Properties
The structural characterization of ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate typically involves various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the presence of aromatic protons from the benzodioxole ring, the characteristic methylene protons of the dioxole ring, and the signals from the ethyl ester group
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Infrared (IR) spectroscopy, which can identify the carbonyl stretching frequencies associated with both the ketone and ester groups
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Mass spectrometry, which confirms the molecular weight and fragmentation pattern characteristic of the benzodioxole and oxoacetate moieties
Comparison with Related Compounds
The structural features of ethyl 2-(benzo[d] dioxol-5-yl)-2-oxoacetate can be compared with related compounds to understand structure-activity relationships and potential applications:
Table 2: Comparative Analysis with Related Compounds
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